molecular formula C8H12N2O2 B8752438 3-(Tert-butyl)isoxazole-5-carboxamide

3-(Tert-butyl)isoxazole-5-carboxamide

Cat. No.: B8752438
M. Wt: 168.19 g/mol
InChI Key: SVPYMLWEIPALTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butyl)isoxazole-5-carboxamide (CAS 71433-22-2) is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Compounds featuring the isoxazole-carboxamide scaffold are of significant interest in medicinal chemistry and drug discovery . Research into similar structures has shown that phenyl-isoxazole-carboxamide derivatives exhibit a range of biological activities. These compounds have been evaluated for their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory research . Furthermore, some analogs within this chemical class have demonstrated antimicrobial and antifungal properties in preliminary studies, suggesting a potential for development in infectious disease research . The isoxazole ring is a privileged structure in pharmacology and is found in several marketed drugs across various therapeutic categories . Researchers can utilize this high-quality compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening programs.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-tert-butyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)12-10-6/h4H,1-3H3,(H2,9,11)

InChI Key

SVPYMLWEIPALTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoxazole Ring

The biological and physicochemical properties of isoxazolecarboxamides are highly dependent on substituent placement and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoxazolecarboxamides
Compound Name (Source) Substituents Molecular Weight (g/mol) Key Properties/Applications
3-(Tert-butyl)isoxazole-5-carboxamide 3-tert-butyl, 5-carboxamide 182.2 Target compound; high lipophilicity
N-(4-Trifluoromethyl-2-chloro-6-nitrophenyl)-3-(tert-butyl)-4,5-dihydroisoxazole-5-carboxamide (9) 3-tert-butyl, dihydroisoxazole, 5-carboxamide ~414.7 Fungicidal activity; reduced aromaticity due to dihydro ring
(E)-N-Cyclopentyl-3-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)isoxazole-5-carboxamide (23d) 3-ethoxyphenyl, 5-carboxamide, sulfonyl allyl ~488.5 Covalent inhibitor of Chikungunya virus P2 cysteine protease
3-(Benzyloxy)-N-(4-isopropylphenyl)isoxazole-5-carboxamide 3-benzyloxy, 5-carboxamide 336.4 Potential solubility challenges due to bulky benzyloxy group
N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide 4-carboxamide, 3-(2-chlorophenyl) ~279.7 Structural isomer; differing electronic effects

Electronic and Steric Effects

  • Tert-butyl vs. In contrast, analogs with trifluoromethyl (e.g., compound 9 in ) or ethoxyphenyl groups (e.g., 23d in ) exhibit varied electronic profiles, influencing target binding and metabolic stability.
  • Carboxamide Position : The 5-carboxamide group in the target compound allows for hydrogen bonding with biological targets, similar to analogs like 23d and 23e . Positional isomers (e.g., 4-carboxamide in ) may exhibit altered binding affinities due to spatial rearrangement.

Physicochemical Properties

  • Lipophilicity: The tert-butyl group increases logP values compared to polar analogs (e.g., glucopyranosyl derivatives ), favoring blood-brain barrier penetration but complicating formulation.
  • Solubility : Carboxamide-containing compounds generally exhibit moderate aqueous solubility, though bulky substituents (e.g., benzyloxy in ) may necessitate prodrug strategies.

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